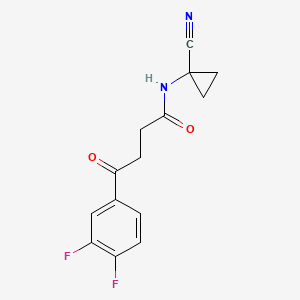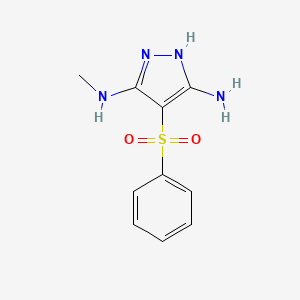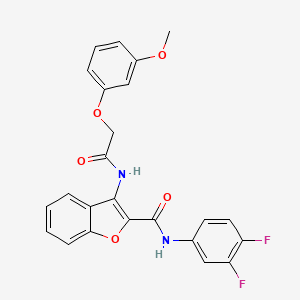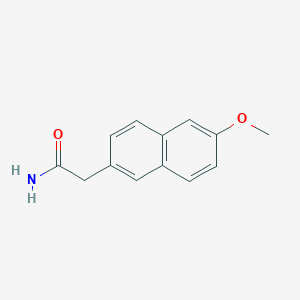
N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclopropyl group and a difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyanocyclopropyl intermediate, which is then coupled with a difluorophenyl derivative under controlled conditions. The final step involves the formation of the oxobutanamide moiety through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the difluorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The specific pathways involved depend on the context of its application, such as inhibiting specific enzymes in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide shares structural similarities with other cyanocyclopropyl and difluorophenyl derivatives.
- Compounds like this compound and its analogs are often compared based on their chemical reactivity and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-cyanocyclopropyl)-4-(3,4-difluorophenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-10-2-1-9(7-11(10)16)12(19)3-4-13(20)18-14(8-17)5-6-14/h1-2,7H,3-6H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BURRAZKSMMIRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)CCC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2819035.png)
![Ethyl 5-(5-bromofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2819036.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methanesulfonamide](/img/structure/B2819037.png)
![N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-2-fluorobenzamide](/img/structure/B2819039.png)

![1-(4-chlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2819044.png)

![N-(4-chlorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2819046.png)
![N-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2819047.png)
![Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2819049.png)
![4-Methyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2819050.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2819057.png)
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2819058.png)
